molecular formula C10H8ClN B13566611 8-Chloro-3-methylisoquinoline

8-Chloro-3-methylisoquinoline

Cat. No.: B13566611
M. Wt: 177.63 g/mol
InChI Key: SFPYXLRJQYXSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-3-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylamines with suitable reagents. For instance, a palladium-catalyzed coupling of ortho-iodobenzaldehyde with terminal acetylenes followed by a copper-catalyzed cyclization can yield isoquinolines . Another method involves the use of microwave irradiation to promote sequential coupling-imination-annulation reactions .

Industrial Production Methods: Industrial production of isoquinolines, including this compound, often employs green chemistry principles. This includes the use of recyclable catalysts, solvent-free reaction conditions, and one-pot synthesis methods to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3-methylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction can produce various hydrogenated isoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Chloro-3-methylisoquinoline involves its interaction with various molecular targets. It can act on enzymes and receptors, modulating their activity. For instance, isoquinoline derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact pathways and targets depend on the specific derivative and its structural modifications.

Properties

IUPAC Name

8-chloro-3-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPYXLRJQYXSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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